molecular formula C10H6Br2ClNO2S2 B12608496 2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- CAS No. 646040-67-7

2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)-

Cat. No.: B12608496
CAS No.: 646040-67-7
M. Wt: 431.6 g/mol
InChI Key: LJBZLUPKBSLHBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 4,5-dibromo-N-(4-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens with the thiophene and sulfonamide groups makes it a versatile compound for various applications .

Properties

CAS No.

646040-67-7

Molecular Formula

C10H6Br2ClNO2S2

Molecular Weight

431.6 g/mol

IUPAC Name

4,5-dibromo-N-(4-chlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H6Br2ClNO2S2/c11-8-5-9(17-10(8)12)18(15,16)14-7-3-1-6(13)2-4-7/h1-5,14H

InChI Key

LJBZLUPKBSLHBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl

Origin of Product

United States

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